molecular formula C23H30N2O3 B4894387 [4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone

[4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone

Cat. No.: B4894387
M. Wt: 382.5 g/mol
InChI Key: ITAQELYBEWOPGR-APWZRJJASA-N
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Description

[4-[4-[(1R,5S)-6-azabicyclo[321]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone is a complex organic compound with a unique structure that includes a bicyclic azabicyclo[321]octane ring system, a phenoxy group, and a piperidinyl-cyclopropylmethanone moiety

Preparation Methods

The synthesis of [4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone involves multiple steps, including the formation of the azabicyclo[3.2.1]octane ring, the attachment of the phenoxy group, and the incorporation of the piperidinyl-cyclopropylmethanone moiety. The synthetic routes typically involve the use of specific reagents and catalysts under controlled reaction conditions to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Addition: The cyclopropylmethanone moiety can participate in addition reactions with electrophiles.

Common reagents and conditions used in these reactions include organic solvents, specific temperatures, and pH conditions to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

[4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties, including its ability to interact with specific molecular targets in the body.

    Industry: Utilized in the development of new materials and chemical processes .

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways in biological systems. The azabicyclo[3.2.1]octane ring system and the phenoxy group are key structural features that enable the compound to bind to its targets with high affinity. The compound can modulate various cellular signaling pathways, leading to its observed effects .

Comparison with Similar Compounds

Similar compounds to [4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone include:

    4,5-Dihydroxy-1,3-benzenedisulfonic acid: An antioxidant compound with a similar phenoxy group.

    Ginsenoside Compound K: A triterpenoid saponin with a complex ring structure.

    Dichloroaniline: An aniline derivative with chlorine substitutions.

These compounds share some structural similarities but differ in their specific functional groups and overall molecular architecture, which contribute to their unique properties and applications .

Properties

IUPAC Name

[4-[4-[(1R,5S)-6-azabicyclo[3.2.1]octane-6-carbonyl]phenoxy]piperidin-1-yl]-cyclopropylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c26-22(17-4-5-17)24-12-10-21(11-13-24)28-20-8-6-18(7-9-20)23(27)25-15-16-2-1-3-19(25)14-16/h6-9,16-17,19,21H,1-5,10-15H2/t16-,19+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITAQELYBEWOPGR-APWZRJJASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC(C1)N(C2)C(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]2C[C@H](C1)N(C2)C(=O)C3=CC=C(C=C3)OC4CCN(CC4)C(=O)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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